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Introduction

The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering
a powerful tool for precise genetic manipulation. A critical step in any CRISPR-Cas9 experiment
is the accurate assessment of on-target editing efficiency. This determines the frequency of
desired genetic modifications, such as insertions, deletions (indels), or specific nucleotide
changes, within a population of cells. The choice of assessment method is crucial and depends
on various factors, including the type of edit, required sensitivity, throughput needs, and budget.

This document provides a comprehensive overview of widely used methods for evaluating
CRISPR-Cas9 editing efficiency. It includes detailed protocols for key techniques, a
comparative analysis of their strengths and limitations, and visual workflows to guide
researchers in selecting the most appropriate method for their specific experimental needs.

General Experimental Workflow

A typical CRISPR-Cas9 gene editing experiment follows a general workflow from design to
analysis. The efficiency of the editing events introduced in the cellular context is quantified in
the final step.
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Caption: General workflow of a CRISPR-Cas9 experiment.

Methods for Assessing Editing Efficiency

The methods for assessing CRISPR-Cas9 editing efficiency can be broadly categorized into
two groups: non-sequencing-based assays and sequencing-based assays.
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Caption: Categories of CRISPR-Cas9 efficiency assessment methods.

I. Non-Sequencing Based Assays

These methods do not provide the exact sequence of the edits but offer a rapid and often cost-
effective way to estimate the overall editing efficiency.

T7 Endonuclease | (T7E1) Assay
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The T7 Endonuclease | (T7E1) assay is a mismatch cleavage assay used to detect and
quantify insertions and deletions (indels) in a population of cells.[1] The principle relies on the
amplification of the target genomic region, followed by denaturation and reannealing of the
PCR products. This process forms heteroduplexes between wild-type and edited DNA strands,
which are then cleaved by the T7E1 enzyme.[1][2] The resulting fragments are visualized by
gel electrophoresis to estimate the editing efficiency.[1]

Workflow for T7TE1 Assay
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Caption: Workflow of the T7 Endonuclease | (T7E1) assay.

o Genomic DNA Extraction: Isolate high-quality genomic DNA from the CRISPR-edited and
control cell populations.

o PCR Amplification:

o Design primers to amplify a 400-1000 bp region flanking the CRISPR target site.[3] The
cleavage site should be off-center to produce easily resolvable fragments.

o Perform PCR using a high-fidelity DNA polymerase. Optimize PCR conditions to ensure a
single, strong amplicon.

o Heteroduplex Formation:

o In a PCR tube, mix approximately 200 ng of the purified PCR product with a
corresponding buffer.

o Use a thermocycler to denature and reanneal the PCR products with the following

program:

= 95°C for 5 minutes (denaturation)
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» Ramp down to 85°C at -2°C/second
» Ramp down to 25°C at -0.1°C/second (slow annealing)

= Hold at 4°C

e T7E1 Digestion:
o Add 1-2 units of T7 Endonuclease | to the reannealed PCR product.

o Incubate at 37°C for 15-20 minutes. Optimization of incubation time and enzyme amount
may be necessary.

o Gel Electrophoresis:
o Analyze the digestion products on a 2% agarose gel.
o Include a control lane with undigested PCR product.
o Data Analysis:
o Quantify the band intensities of the cleaved and uncleaved DNA.

o Calculate the percentage of indels using the following formula: % indels = 100 * (1 - (1 -
(fraction cleaved))™0.5) where fraction cleaved = (sum of cleaved band intensities) / (sum
of cleaved + uncleaved band intensities)

Droplet Digital PCR (ddPCR)

Droplet Digital PCR (ddPCR) is a highly sensitive and quantitative method for detecting and
guantifying nucleic acids. For CRISPR analysis, a sample is partitioned into thousands of
nanoliter-sized droplets, and PCR amplification occurs in each droplet. Fluorescent probes are
used to differentiate between wild-type and edited alleles, allowing for absolute quantification of
editing events. ddPCR can detect editing frequencies as low as 0.1%.

e Primer and Probe Design:

o Design primers flanking the target site.
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o Design two fluorescent probes: one specific to the wild-type sequence (e.g., labeled with
HEX) and one specific to the desired edit (e.g., for Homology Directed Repair - HDR) or a
junction created by a common indel (for Non-Homologous End Joining - NHEJ) (e.qg.,
labeled with FAM).

ddPCR Reaction Setup:

o Prepare a reaction mix containing genomic DNA, primers, probes, and ddPCR Supermix.

o Partition the reaction mix into droplets using a droplet generator.

PCR Amplification:

o Perform PCR on the droplets in a thermal cycler.

Droplet Reading:

o Read the fluorescence of each droplet using a droplet reader.

Data Analysis:

o The software calculates the concentration of wild-type and edited DNA based on the
number of positive and negative droplets for each fluorophore.

o Editing efficiency is determined by the ratio of edited to total alleles.

Il. Sequencing Based Assays

Sequencing-based assays provide detailed information about the types and frequencies of
different indels at the target locus.

Sanger Sequencing with TIDE/ICE Analysis

Sanger sequencing of PCR amplicons from a mixed cell population, followed by computational
analysis, is a cost-effective method for quantifying editing efficiency. Tools like Tracking of
Indels by Decomposition (TIDE) and Inference of CRISPR Edits (ICE) deconvolve the mixed
Sanger sequencing chromatograms to identify and quantify the different indels present.

Workflow for Sanger Sequencing with TIDE/ICE
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Caption: Workflow for Sanger sequencing with TIDE/ICE analysis.

Genomic DNA Extraction and PCR:

o Extract genomic DNA from both edited and control cell populations.

o Amplify the target region using high-fidelity PCR.

PCR Product Purification:

o Purify the PCR products to remove primers and dNTPs.

Sanger Sequencing:

o Send the purified PCR products for Sanger sequencing using one of the PCR primers.

ICE Analysis:

o Go to the ICE online tool (e.g., Synthego's ICE).

o Upload the Sanger sequencing files (.ab1l) for both the control and edited samples.
o Enter the guide RNA (gRNA) sequence used in the experiment.

o The tool will automatically calculate the editing efficiency (indel percentage) and provide a
profile of the different indels present.

Next-Generation Sequencing (NGS)

Next-Generation Sequencing (NGS) is considered the gold standard for analyzing CRISPR
edits. It provides the most comprehensive and quantitative assessment of on-target and off-
target editing events. Targeted deep sequencing of the on-target locus allows for the precise
identification and quantification of all indel types, even at very low frequencies.
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e Library Preparation:

o Amplify the target genomic region using primers that include adapter sequences for NGS.
A two-step PCR approach is often used to add barcodes and sequencing adapters.

e Sequencing:
o Pool the barcoded amplicons and sequence them on an NGS platform (e.g., lllumina).
e Data Analysis:

o Use bioinformatics software (e.g., CRISPRess0) to align the sequencing reads to the
reference genome.

o The software identifies and quantifies the different types of indels and calculates the
overall editing efficiency.

Comparative Summary of Methods
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Conclusion

The selection of an appropriate method for assessing CRISPR-Cas9 editing efficiency is a
critical decision in the experimental design. For rapid and low-cost screening of gRNA activity,
non-sequencing-based assays like the T7E1 assay are suitable. For highly sensitive detection
of rare editing events, ddPCR is an excellent choice. When detailed information about the
types and frequencies of indels is required, sequencing-based methods are necessary. Sanger
sequencing with TIDE or ICE analysis offers a balance between cost and data richness, while
NGS provides the most comprehensive and accurate analysis, making it indispensable for
clinical applications and in-depth research. By understanding the principles, protocols, and
limitations of each method, researchers can make informed decisions to accurately evaluate
the outcomes of their genome editing experiments.

Need Custom Synthesis?
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 To cite this document: BenchChem. [Application Notes and Protocols for Assessing CRISPR-
Cas9 Editing Efficiency]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8107674#methods-for-assessing-crispr-cas9-editing-
efficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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